Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to an isoxazole ring with an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic conditions to form the isoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(pyridin-3-yl)isoxazole-3-carboxylate: Similar structure but with the pyridine ring attached at the 3-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(pyridin-2-yl)isoxazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1,2-oxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGNEKMFBYWYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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